2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a 3,5-di-tert-butylphenyl group. The presence of the bulky tert-butyl groups provides steric protection, making the compound stable and useful in various chemical reactions.
Biochemical Analysis
Biochemical Properties
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. One notable interaction is with the enzyme phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to trans-cinnamic acid. The boronic ester group of this compound forms a reversible covalent bond with the active site of the enzyme, enhancing its catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it modulates the activity of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as nucleophilic amino acids in proteins, forming stable complexes. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can diminish over time, particularly in in vitro settings where degradation products may accumulate . In vivo studies have also indicated that prolonged exposure to this compound can lead to adaptive cellular responses, altering its initial impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote beneficial cellular responses. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, leading to tissue damage and impaired organ function . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the boron cycle, where the compound participates in the transfer of boron atoms to organic molecules. This process is facilitated by enzymes such as boron transporter proteins, which help in the uptake and distribution of boron within cells . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. For instance, boron transporter proteins play a crucial role in the uptake of the compound into cells, while binding proteins help in its intracellular distribution . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The precise localization of this compound within cells is essential for understanding its biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-di-tert-butylphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the boronic acid reacts with a halogenated dioxaborolane in the presence of a palladium catalyst and a base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and substituted phenyl derivatives .
Scientific Research Applications
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The steric hindrance provided by the tert-butyl groups ensures selectivity and stability in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butylphenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Hexa(3,5-di-tert-butylphenyl)ethane
Uniqueness
Compared to similar compounds, 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of steric protection and reactivity. The presence of both the dioxaborolane ring and the bulky tert-butyl groups provides a balance between stability and reactivity, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
2-(3,5-ditert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)21-22-19(7,8)20(9,10)23-21/h11-13H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKOKWYQGKXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071924-13-4 | |
Record name | 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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